molecular formula C12H9NO B3355372 1,3-Dihydrobenzo[e]indol-2-one CAS No. 6247-10-5

1,3-Dihydrobenzo[e]indol-2-one

Cat. No.: B3355372
CAS No.: 6247-10-5
M. Wt: 183.21 g/mol
InChI Key: UHYAYNGUJDYSFB-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[e]indol-2-one (CAS 6247-10-5) is an organic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol . This structure belongs to a class of compounds known as oxindoles, which are privileged scaffolds in medicinal chemistry due to their wide range of biodynamic activities . Researchers value this core structure for developing new pharmacologically active molecules. Compounds based on the 1,3-dihydro-2H-indol-2-one structure have been reported to exhibit significant antitumor properties . Some derivatives have been investigated for their ability to inhibit cellular proliferation, interfere with cell cycle progression, and induce apoptosis in cancer cell lines . Furthermore, this structural class is intensively studied for its kinase-inhibiting effects , and specific derivatives have shown potent tyrosin kinase inhibiting activity . Beyond oncology research, derivatives of 1,3-dihydro-2H-indol-2-one have been synthesized and evaluated for in vitro antibacterial, antifungal, and antitubercular activities . Some analogs are also recognized for their gabaergic activity, suggesting potential utility in neuroscientific research . The synthetic versatility of the oxindole core allows for various chemical modifications, making it a valuable building block for constructing more complex molecules for high-throughput screening and lead optimization in drug discovery projects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydrobenzo[e]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-12-7-10-9-4-2-1-3-8(9)5-6-11(10)13-12/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYAYNGUJDYSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343260
Record name 1,3-Dihydrobenzo[e]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6247-10-5
Record name 1,3-Dihydrobenzo[e]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 1,3 Dihydrobenzo E Indol 2 One and Its Architecturally Diverse Derivatives

Retrosynthetic Disconnections and Strategic Design for the Benzindolone Core

The strategic planning of a synthesis, known as retrosynthetic analysis, is paramount in constructing complex molecules like 1,3-dihydrobenzo[e]indol-2-one. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Precursor Molecule Identification and Synthetic Feasibility Analysis

Key to the synthesis of the this compound core is the identification of suitable precursor molecules. A common retrosynthetic disconnection breaks the bond between the nitrogen and the adjacent carbonyl carbon, and a C-C bond in the five-membered ring. This approach often leads to precursors such as substituted naphthalenes and derivatives of amino acids or acetic acid.

Comparative Analysis of Convergent vs. Linear Synthetic Pathways

In synthesizing complex molecules, chemists can choose between two primary strategies: linear and convergent synthesis. chemistnotes.com

Synthetic Strategy Description Advantages Disadvantages
Linear Synthesis Step-by-step assembly of the target molecule from a single starting material. chemistnotes.comConceptually simple to plan. fiveable.meOverall yield drops significantly with each step. wikipedia.orguniurb.it Longer reaction times.
Convergent Synthesis Independent synthesis of fragments followed by their assembly. chemistnotes.comwikipedia.orgfiveable.meHigher overall yield. wikipedia.orguniurb.it More efficient for complex molecules. chemistnotes.comfiveable.me Allows for parallel synthesis. fiveable.meMay require more complex planning and fragment coupling reactions.

Seminal and Emerging Cyclization Reactions for Benzindolone Ring Construction

The formation of the fused ring system of this compound is typically achieved through a key cyclization step. Both intramolecular and intermolecular strategies have been developed for this purpose.

Intramolecular Annulation Reactions

Intramolecular annulation, or the formation of a ring from a single molecule, is a powerful strategy for constructing the benzindolone core. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.

A notable example is the copper-catalyzed intramolecular annulation of 3-aryl/heteryl-2-(diazoacetyl)-1H-pyrroles, which has been shown to selectively produce benzo[e]- and hetero[e]-fused indol-7-oles in good yields. scispace.comcrystallography.net Another approach involves a deformylative intramolecular hydroarylation of indolizines bearing both formyl and alkyne groups, which, under acidic conditions, can yield benzo[e]pyrido[1,2-a]indoles. acs.org Mechanistic studies suggest that this reaction proceeds through a sequential Meyer–Schuster rearrangement, nucleophilic addition, and intramolecular annulation. researchgate.net

Intermolecular Approaches to Fused Ring Systems

Intermolecular reactions, which involve the coming together of two or more separate molecules to form the ring system, offer a high degree of modularity. This allows for the synthesis of a wide variety of derivatives by simply changing one of the reaction components.

One such approach involves the one-pot synthesis of 3-(benzo[e]indol-2-yl)-2-oxindoles from isatin-derived propargylic alcohols and N-acetyl-2-aminonaphthalenes. researchgate.net Another versatile method is the two-step synthesis of fluorescent 2,3-dihydrobenzo[e]indole derivatives starting from 1H-1,2,3-triazoles. acs.org This sequence involves a rhodium-catalyzed domino transannulation/sulfonamidovinylation followed by an SEAr cyclization. acs.org

Advanced Catalytic Systems in this compound Synthesis

The use of transition metal catalysts has revolutionized organic synthesis, and the construction of the this compound scaffold is no exception. Catalysts can promote reactions with high efficiency, selectivity, and functional group tolerance.

Rhodium(III)-catalyzed chelation-assisted C–H activation and annulation with diazo compounds has emerged as a powerful tool for the synthesis of various nitrogen heterocycles, including indole (B1671886) derivatives. rsc.org For instance, the reaction of 1-naphthylamine (B1663977) N-oxides with α-diazomalonates, catalyzed by a Rh(III) complex, affords biologically important 1H-benzo[g]indolines. rsc.org

Palladium catalysts are also widely employed. For example, palladium-catalyzed oxidative annulation of internal alkynes with C-3 functionalized indoles provides a straightforward route to pyridoindole derivatives. acs.org Furthermore, a DBU-catalyzed aerial oxidation in the presence of Pd/C has been utilized for the synthesis of 1,4-dihydrobenzo[e] fiveable.mescispace.combeilstein-journals.orgtriazines, which can be precursors to related fused systems. researchgate.net The development of chiral phosphorus ligands, such as those based on a 2,3-dihydrobenzo[d] wikipedia.orgfiveable.meoxaphosphole motif, has enabled highly enantioselective transformations in transition metal catalysis. chinesechemsoc.org

Catalyst System Reaction Type Key Features Reference
Copper(II) triflateIntramolecular AnnulationSelectively produces benzo[e]-fused indol-7-oles. scispace.com
Rhodium(III) complexesC-H Activation/AnnulationEnables dual functionalization of C(sp³)–H and C(sp²)–H bonds. rsc.org
Palladium acetate/Eosin YPhotoredox/Palladium Dual CatalysisSite-selective C-H arylation/acylation of N-protected carbazoles. researchgate.net
DBU/Pd/COxidative CyclizationSynthesis of 1,4-dihydrobenzo[e] fiveable.mescispace.combeilstein-journals.orgtriazines. researchgate.net

Transition-Metal-Mediated C-H Activation and Cross-Coupling Strategies

Transition-metal catalysis has become an indispensable tool for the construction of complex organic molecules, and the synthesis of benzindolone frameworks is no exception. These methods offer powerful and efficient routes to form C-C and C-heteroatom bonds.

C-H activation has emerged as a step- and atom-economical strategy, utilizing C-H bonds as functional groups for transformations. rsc.orgchemrxiv.org This approach avoids the need for pre-functionalized starting materials, which are often expensive and sensitive. rsc.orgchemrxiv.org Transition metals like rhodium and palladium are frequently employed to catalyze the direct functionalization of C-H bonds in the synthesis of heterocyclic compounds. mdpi.comsnnu.edu.cn For instance, Rh(III)-catalyzed C-H activation has been used in the synthesis of various nitrogen-rich heterocyclic structures. snnu.edu.cn A general mechanism for such transformations often involves the coordination of a directing group to the metal center, followed by C-H bond activation to form a metallacycle intermediate. nih.gov This intermediate can then react with a coupling partner to form the desired product. nih.gov

Cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, are also pivotal in synthesizing derivatives of this compound. These reactions typically involve a palladium catalyst and are known for their broad substrate scope and functional group tolerance. sigmaaldrich.commdpi.com For example, the Sonogashira coupling can be used to introduce alkynyl groups, which can then be further elaborated to construct the benzindolone scaffold. mdpi.com The choice of ligand, base, and solvent is crucial for the success of these reactions, and often requires careful optimization. sigmaaldrich.com

Recent advancements have focused on developing more sustainable and user-friendly cross-coupling protocols. This includes the use of next-generation palladium precatalysts that are more stable and active, allowing for lower catalyst loadings. The development of reactions that can be performed under milder conditions and in greener solvents is also a key area of research. researchgate.netprinceton.edu

Table 1: Examples of Transition-Metal-Mediated Reactions in Heterocycle Synthesis
Reaction TypeMetal CatalystKey Features
C-H Activation/AnnulationRh(III)Direct functionalization of C-H bonds, high atom economy. mdpi.comnih.gov
Sonogashira CouplingPd(0)/Pd(II)Formation of C(sp)-C(sp2) bonds, useful for introducing alkynyl moieties. mdpi.com
Suzuki CouplingPd(0)Formation of C(sp2)-C(sp2) bonds, wide availability of boronic acids.
Buchwald-Hartwig AminationPd(0)Formation of C-N bonds, crucial for synthesizing nitrogen-containing heterocycles.

Organocatalytic and Biocatalytic Transformations

In the quest for more sustainable and enantioselective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral phosphoric acids, for example, have been successfully employed in the asymmetric cycloaddition of 3-alkynylindoles with azonaphthalenes to construct axially chiral indole-based biaryls with high yields and excellent enantioselectivities. nih.gov This highlights the potential of organocatalysis to create stereochemically complex benzindolone derivatives. Another example is the use of N-heterocyclic carbenes (NHCs) in the enantioselective [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles to afford chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. oaepublish.com

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. vladachem.comdtu.dk Lipases are commonly used for resolutions and esterifications, while other enzymes like oxidoreductases and lyases can catalyze a wide range of reactions. vladachem.com For instance, a biocatalytic phospha-Michael addition has been developed for the synthesis of C-P bonds, demonstrating the potential of enzymes in forming non-traditional bonds under simple and practical conditions. researchgate.net While specific applications of biocatalysis for the direct synthesis of this compound are still emerging, the principles of biocatalytic transformations hold significant promise for developing greener and more selective routes to this scaffold and its derivatives. dtu.dk

Table 2: Comparison of Organocatalytic and Biocatalytic Methods
FeatureOrganocatalysisBiocatalysis
Catalyst Small organic moleculesEnzymes, whole cells vladachem.com
Advantages Metal-free, often mild conditions, enantioselective. nih.govHigh selectivity, mild conditions, environmentally friendly. dtu.dk
Challenges Catalyst loading can be high, substrate scope may be limited.Enzyme stability, cost, and availability can be limiting factors. dtu.dk
Example Reaction Chiral phosphoric acid-catalyzed cycloaddition. nih.govLipase-catalyzed phospha-Michael addition. researchgate.net

Heterogeneous Catalysis and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, energy consumption, and the use of hazardous substances. nih.govmdpi.com Heterogeneous catalysis and other sustainable methodologies are at the forefront of this movement.

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, reducing cost and waste. wikipedia.orgukzn.ac.za These catalysts are often based on metals or metal oxides supported on materials like silica, alumina, or carbon. wikipedia.orgmdpi.com For example, magnetically separable nanocomposite catalysts have been developed for cross-coupling reactions, allowing for easy recovery and reuse without a significant loss of activity. researchgate.net The use of heterogeneous catalysts in multi-component reactions further enhances their sustainability profile by combining multiple synthetic steps into a single operation. ukzn.ac.zamdpi.com

Sustainable methodologies encompass a broader range of practices aimed at making chemical synthesis more environmentally friendly. nih.gov This includes the use of greener solvents (like water or ionic liquids), alternative energy sources (such as microwaves and ultrasound), and solvent-free reaction conditions. mdpi.comnih.gov For instance, microwave-assisted organic synthesis can dramatically reduce reaction times and energy consumption. mdpi.com Similarly, continuous flow chemistry offers advantages in terms of safety, scalability, and process control, and can be integrated with other green technologies like photochemistry and electrochemistry. mdpi.com The development of a sustainability index for synthesis plans allows for a quantitative assessment of the environmental impact of different synthetic routes. beilstein-journals.org

Table 3: Key Aspects of Sustainable Synthesis
Sustainable ApproachDescriptionExample Application
Heterogeneous Catalysis Catalyst is in a different phase from reactants, allowing for easy separation and reuse. wikipedia.orgMagnetically recoverable nano-catalysts for cross-coupling reactions. researchgate.net
Green Solvents Use of environmentally benign solvents like water or bio-based solvents. mdpi.comAqueous micellar conditions for Sonogashira couplings. nih.gov
Alternative Energy Employing microwaves, ultrasound, or photochemical methods to reduce energy consumption and reaction times. mdpi.comUltrasound-assisted synthesis of heterocyclic compounds. nih.gov
Flow Chemistry Reactions are carried out in a continuous stream, offering better control and safety. mdpi.comIntegrated flow system for the synthesis of polyfluoro-substituted benzimidazoles. nih.gov

Multi-Component Reaction Sequences and Domino Processes for Benzindolone Frameworks

Multi-component reactions (MCRs) and domino processes are powerful strategies for the efficient construction of complex molecules from simple starting materials in a single pot. beilstein-journals.orgrug.nl These approaches are highly convergent and atom-economical, aligning well with the principles of green chemistry. researchgate.net

Multi-component reactions involve the reaction of three or more starting materials in a one-pot procedure to form a product that incorporates the majority of the atoms from the reactants. rug.nl The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, and similar strategies have been adapted for the synthesis of other heterocyclic systems. nih.gov The development of novel MCRs for the synthesis of indole derivatives is an active area of research, with some methods allowing for the construction of the indole ring system in a single step from simple precursors. rsc.org

Domino processes , also known as tandem or cascade reactions, involve a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the need to isolate intermediates. beilstein-journals.orgnih.gov The subsequent reactions are triggered by the functionality formed in the preceding step. nih.gov Domino reactions can be initiated by various means, including transition-metal catalysis, organocatalysis, or thermal activation. nih.gov An example is the domino iminium formation/aza-Cope/Mannich reaction/intramolecular acetalization sequence used in the synthesis of natural products. nih.gov Such processes can dramatically increase the efficiency of a synthetic sequence by reducing the number of purification steps and the amount of waste generated. nih.gov

The application of MCRs and domino reactions to the synthesis of this compound and its derivatives can provide rapid access to a wide range of structurally diverse compounds from readily available starting materials.

Photochemical and Electrochemical Methods in this compound Formation

Photochemistry and electrochemistry offer unique and often milder alternatives to traditional thermal methods for inducing chemical reactions. These techniques can provide access to reactive intermediates that are difficult to generate by other means, leading to novel synthetic transformations.

Photochemical methods utilize light to promote chemical reactions. thieme-connect.com Photochemical cyclization is a key strategy for the synthesis of fused indole systems. For instance, the iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates can lead to the formation of various benzo-fused indole derivatives. thieme-connect.com Another example is the photoinitiated dehydrogenative cyclization of 3-styryl indoles to afford benzo[a]carbazoles without the need for an external oxidant. acs.org The synthesis of 1,2-dihydro-3H-indol-3-ones has also been achieved through the singlet oxygen reaction of 2-phenylindoles, followed by an acid-catalyzed nucleophilic substitution. jlu.edu.cn

Electrochemical methods use an electric current to drive oxidation and reduction reactions. beilstein-journals.orgxmu.edu.cn Electrosynthesis is considered a green and sustainable technology as it uses electricity as a traceless reagent, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgnih.gov Anodic oxidation can be used to generate reactive intermediates like radical cations or iminium ions, which can then undergo further reactions to form complex molecules. nih.gov For example, the Shono oxidation involves the anodic oxidation of amides to form N-acyliminium ions, which can be trapped by various nucleophiles. nih.gov While specific electrochemical syntheses of this compound are not extensively documented, the principles of electrosynthesis, such as the electrochemical pinacol (B44631) coupling for the formation of C-C bonds, suggest its potential applicability. beilstein-journals.org

Table 4: Comparison of Photochemical and Electrochemical Methods
MethodPrincipleAdvantagesPotential Application for Benzindolones
Photochemistry Uses light to initiate reactions. thieme-connect.comMild conditions, access to unique reactive intermediates. acs.orgPhotocyclization of precursors to form the fused ring system. thieme-connect.com
Electrochemistry Uses electricity to drive redox reactions. xmu.edu.cnGreen (traceless reagent), high selectivity, mild conditions. rsc.orgReductive or oxidative cyclization of appropriately functionalized precursors. beilstein-journals.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of methods to control the stereochemistry during the synthesis of this compound derivatives is of significant importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Asymmetric catalysis is the most powerful tool for the enantioselective synthesis of chiral compounds. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. Both chiral metal complexes and organocatalysts are widely used for this purpose.

Chiral phosphoric acids have proven to be effective organocatalysts for a variety of asymmetric transformations. For example, they have been used to catalyze the [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides to produce chiral indole-containing chroman derivatives with high diastereoselectivity and enantioselectivity. mdpi.com Similarly, they have been employed in the atroposelective construction of indole-based biaryls through a [3+2] cycloaddition, achieving excellent yields and enantioselectivities. nih.gov

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that have been used in asymmetric synthesis. Chiral NHCs have been shown to catalyze the formal [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles to give chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives in good yields and with excellent enantioselectivities. oaepublish.com

Transition-metal catalysis with chiral ligands is also a cornerstone of asymmetric synthesis. While specific examples for the direct asymmetric synthesis of the this compound core are still emerging, related transformations such as the enantioselective synthesis of atropisomers with multiple axial chiralities have been reported, demonstrating the potential of this approach. scispace.com The diastereo- and enantioselective construction of dihydrobenzo[e]indole scaffolds has been achieved via catalytic asymmetric [3+2] cycloannulations, showcasing the power of this strategy to create complex chiral architectures. nih.gov

Table 5: Examples of Asymmetric Catalysis in Indole Derivative Synthesis
Catalyst TypeReaction TypeKey Features
Chiral Phosphoric Acid[3+2] CycloadditionAtroposelective synthesis of indole-based biaryls, high ee. nih.gov
Chiral N-Heterocyclic Carbene[3+3] CycloadditionEnantioselective synthesis of dihydropyran-2-one skeletons, high ee. oaepublish.com
Chiral Phosphoric Acid[2+4] CycloadditionSynthesis of chiral indole-containing chromans, good dr and ee. mdpi.com

Chiral Auxiliary and Chiral Ligand Approaches

The asymmetric synthesis of this compound and its derivatives heavily relies on strategies that can effectively introduce chirality. Among the most powerful and widely employed techniques are those involving chiral auxiliaries and chiral ligands. These approaches offer distinct yet complementary pathways to enantiomerically enriched or pure products, enabling the construction of complex, architecturally diverse molecules with defined stereochemistry.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. osi.lv The inherent chirality of the auxiliary directs a subsequent diastereoselective transformation, after which the auxiliary can be cleaved to reveal the desired enantiomerically enriched product. This strategy has proven effective in controlling the formation of new stereocenters during the construction of heterocyclic frameworks.

Conversely, chiral ligand approaches utilize a chiral molecule to coordinate with a metal catalyst or to act as an organocatalyst. This chiral environment influences the trajectory of the reaction, favoring the formation of one enantiomer of the product over the other. This method is often highly efficient, as a small amount of the chiral ligand can generate a large quantity of the chiral product.

In the context of synthesizing derivatives of this compound, these methodologies are frequently applied to key bond-forming reactions that establish the stereocenters within the molecule. Examples include diastereoselective cyclizations, conjugate additions, and alkylations.

Diastereoselective Synthesis using Chiral Auxiliaries

The use of chiral auxiliaries is a well-established method for achieving stereocontrol. In the synthesis of benzo[e]indol-2-one derivatives, a chiral auxiliary can be attached to a precursor molecule, directing subsequent cyclization or substitution reactions to occur from a specific face of the molecule, thereby creating new stereocenters with high diastereoselectivity.

One common strategy involves the use of auxiliaries derived from the chiral pool, such as amino alcohols or carbohydrates. For instance, a tryptophanol-derived lactam can serve as a key intermediate where the stereochemistry of the tryptophanol moiety directs subsequent transformations. nih.gov While not directly applied to this compound in the provided literature, this principle can be extrapolated.

Another widely used auxiliary is the N-tert-butanesulfinyl group, introduced by Ellman. osi.lv This auxiliary is particularly effective in directing the addition of nucleophiles to imines. For the synthesis of benzo[e]indol-2-one precursors, a chiral N-tert-butanesulfinyl imine could undergo a diastereoselective addition followed by cyclization to form the heterocyclic core with high stereochemical purity. beilstein-journals.org

Auxiliary Type Precursor Reaction Type Diastereomeric Excess (d.e.) Key Findings
Tryptophanol-derivedLactam PrecursorPictet-Spengler Cyclization>95%The inherent chirality of tryptophanol effectively controls the stereochemical outcome of the cyclization, leading to trans-indolo[2,3-a]quinolizidines. nih.gov
N-tert-ButanesulfinylAromatic ImineNucleophilic Addition/Aza-MichaelHighThe sulfinyl group directs the nucleophilic attack, enabling the synthesis of 1,3-disubstituted isoindolines with high diastereoselectivity. beilstein-journals.org
OxazolidinoneAcylated PrecursorAlkylation98:2The rigid chelated enolate formed with the oxazolidinone auxiliary allows for highly diastereoselective alkylation. rsc.org

Interactive Data Table: Diastereoselective Synthesis Examples

Auxiliary TypePrecursorReaction TypeDiastereomeric Excess (d.e.)Key Findings
Tryptophanol-derivedLactam PrecursorPictet-Spengler Cyclization>95%The inherent chirality of tryptophanol effectively controls the stereochemical outcome of the cyclization, leading to trans-indolo[2,3-a]quinolizidines. nih.gov
N-tert-ButanesulfinylAromatic ImineNucleophilic Addition/Aza-MichaelHighThe sulfinyl group directs the nucleophilic attack, enabling the synthesis of 1,3-disubstituted isoindolines with high diastereoselectivity. beilstein-journals.org
OxazolidinoneAcylated PrecursorAlkylation98:2The rigid chelated enolate formed with the oxazolidinone auxiliary allows for highly diastereoselective alkylation. rsc.org

Enantioselective Synthesis using Chiral Ligands

Catalytic enantioselective methods using chiral ligands offer a more atom-economical approach to chiral molecules. Both transition-metal catalysis and organocatalysis have been successfully employed for the synthesis of various indole-containing heterocyclic compounds.

In transition-metal catalysis, chiral ligands coordinate to a metal center, creating a chiral environment that biases the reaction pathway. For instance, copper-catalyzed intramolecular C-N or C-O bond formation using chiral ligands like (R)-9-anthracenyl-BINOL has been effective in the desymmetrization of prochiral precursors to afford enantiomerically enriched indolines. rsc.org Similarly, iridium complexes with chiral phosphine (B1218219) ligands, such as diphosphines, have been used for the highly enantioselective hydrogenation of N-heteroaromatic compounds, a reaction that could be applied to precursors of this compound. nih.gov

Organocatalysis, on the other hand, avoids the use of metals and employs small organic molecules as chiral catalysts. Chiral phosphoric acids, for example, have been shown to catalyze asymmetric [3+2] cycloadditions to construct dihydrobenzo[e]indole scaffolds with high diastereo- and enantioselectivity. mdpi.comnih.gov These catalysts operate through hydrogen bonding and proton transfer, effectively controlling the stereochemical outcome of the reaction.

Catalyst System Reaction Type Enantiomeric Excess (e.e.) Key Findings
CuI/(R)-9-anthracenyl-BINOLIntramolecular Ullmann ReactionHighEffective for the asymmetric desymmetrization of 1,3-bis(2-iodoaryl)propan-2-amines to yield chiral indolines. rsc.org
Ir/Chiral DiphosphineAsymmetric HydrogenationExcellentHighly enantioselective reduction of 3H-indoles to valuable chiral indolines. nih.gov
Chiral Phosphoric Acid[3+2] Cycloannulation>99%Catalyzes the diastereo- and enantioselective construction of dihydrobenzo[e]indole scaffolds. mdpi.comnih.gov
(R)-DPPOTMS/AcOHReflexive-Michael ReactionHighUsed for the asymmetric synthesis of spiro[chroman-3,3′-indolin]-2′-ones with three contiguous stereocenters. rsc.org

Interactive Data Table: Enantioselective Synthesis Examples

Catalyst SystemReaction TypeEnantiomeric Excess (e.e.)Key Findings
CuI/(R)-9-anthracenyl-BINOLIntramolecular Ullmann ReactionHighEffective for the asymmetric desymmetrization of 1,3-bis(2-iodoaryl)propan-2-amines to yield chiral indolines. rsc.org
Ir/Chiral DiphosphineAsymmetric HydrogenationExcellentHighly enantioselective reduction of 3H-indoles to valuable chiral indolines. nih.gov
Chiral Phosphoric Acid[3+2] Cycloannulation>99%Catalyzes the diastereo- and enantioselective construction of dihydrobenzo[e]indole scaffolds. mdpi.comnih.gov
(R)-DPPOTMS/AcOHReflexive-Michael ReactionHighUsed for the asymmetric synthesis of spiro[chroman-3,3′-indolin]-2′-ones with three contiguous stereocenters. rsc.org

Elucidation of Reaction Mechanisms and Investigation of Reactivity Patterns of 1,3 Dihydrobenzo E Indol 2 One

Fundamental Reactivity Modes of the Benzindolone Moiety

The reactivity of 1,3-Dihydrobenzo[e]indol-2-one is governed by the interplay of its aromatic benzo-fused ring and the heterocyclic lactam portion. These two components dictate the primary modes of chemical transformation the molecule undergoes.

Electrophilic Aromatic Substitution on the Benzo-Fused Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. wikipedia.org In polycyclic aromatic hydrocarbons like naphthalene (B1677914), the position of substitution is determined by the stability of the cationic intermediate, known as an arenium ion or Wheland intermediate. byjus.comucalgary.camasterorganicchemistry.com Naphthalene is more reactive than benzene (B151609) and typically undergoes electrophilic attack at the C1 (α) position because the resulting arenium ion is better stabilized by resonance. ucalgary.calibretexts.org This is because substitution at the α-position allows for the formation of more resonance structures that retain a fully aromatic benzene ring, as compared to attack at the C2 (β) position. youtube.comstackexchange.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of AttackRelative Stability of IntermediatePredicted Major ProductRationale
C6 / C8More Stable6- and 8-substituted productsIntermediate is better stabilized by resonance, preserving the aromaticity of the non-attacked ring in multiple resonance forms.
C7 / C9Less StableMinor or no productFewer resonance structures for the intermediate retain a fully aromatic ring, leading to higher activation energy. stackexchange.comwordpress.com

This table is predictive and based on the established principles of electrophilic substitution on naphthalene. Specific experimental data for this compound is not widely available.

Nucleophilic Reactivity at the Lactam Carbonyl Center

The carbonyl group within the five-membered lactam ring is a potential site for nucleophilic attack. However, amides, including lactams, are generally less electrophilic than ketones or esters. futurelearn.com This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which decreases the partial positive charge on the carbonyl carbon.

Despite this, reactions with strong nucleophiles can occur. The general mechanism involves the attack of the nucleophile on the carbonyl carbon to form a transient tetrahedral intermediate. This intermediate can then collapse, expelling a leaving group if one is present, or be protonated upon workup. For the lactam in this compound, this could lead to ring-opening reactions.

Common transformations involving the lactam carbonyl include:

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene (B1212753) group (CH₂), yielding the corresponding 1,2,3,5-tetrahydrobenzo[e]indole.

Reaction with Organometallics: Potent nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl, leading to ring-opened products after hydrolysis.

The reactivity is significantly enhanced in strained lactam systems, such as β-lactams, where ring strain prevents effective amide resonance. nih.govnih.gov While the γ-lactam ring in this compound is not exceptionally strained, these fundamental reactivity patterns with strong nucleophiles are expected to hold true.

Transformations Involving the Indole (B1671886) Nitrogen Atom (N-H Acidity, N-Functionalization)

The nitrogen atom in the lactam ring possesses a proton (N-H) that is moderately acidic, comparable to that of other indoles and amides. This allows for deprotonation by a suitable base to form a nucleophilic N-anion. This anion can then react with a variety of electrophiles in N-functionalization reactions, such as N-alkylation and N-acylation. nih.gov

N-Alkylation: This involves the reaction of the N-anion with an alkyl halide or other alkylating agent. The choice of base is crucial and can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate, depending on the reactivity of the electrophile. wordpress.com

N-Acylation: This is the introduction of an acyl group onto the nitrogen atom. It is typically achieved using reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. clockss.org More recently, methods using less reactive acyl sources like thioesters have been developed. nih.govresearchgate.net N-acylation generally requires a strong base to generate the N-anion, which then attacks the acylating agent.

Table 2: Representative Conditions for N-Functionalization of Indole-like Heterocycles

Reaction TypeReagentsBaseSolventTypical YieldReference
N-MethylationDimethyl carbonateDABCO (catalytic)DMFHigh wordpress.com
N-BenzylationBenzyl bromideNaOHDMFGood researchgate.net
N-AcylationS-methyl butanethioateCs₂CO₃XyleneGood to Excellent nih.govbeilstein-journals.org
N-AcylationCarboxylic AcidBoric AcidMesityleneModerate clockss.org

This table presents data for indole and related heterocycles to illustrate common reaction conditions that would be applicable to this compound.

Detailed Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies provide insight into the precise pathways of reactions, including their energy profiles and the transient species involved. For this compound itself, such specific studies are scarce in the literature. However, the mechanisms can be confidently predicted based on extensive research into its constituent functional moieties.

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

The outcome of many chemical reactions is determined by whether it is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or with short reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier).

Thermodynamic Control: At higher temperatures, if the reaction is reversible, equilibrium can be established, and the major product will be the most stable one, regardless of the rate at which it is formed.

A classic example of this principle is the sulfonation of naphthalene. libretexts.orgyoutube.com At lower temperatures (~80 °C), the reaction is kinetically controlled and yields primarily naphthalene-1-sulfonic acid. At higher temperatures (~160 °C), the reaction becomes reversible, and the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wordpress.com This is because the 1-substituted product is sterically more hindered than the 2-substituted product.

It is plausible that similar kinetic and thermodynamic dichotomies could be observed in reactions of this compound, such as sulfonation or Friedel-Crafts acylation, although specific experimental data are not currently available.

Table 3: Kinetic vs. Thermodynamic Control in the Sulfonation of Naphthalene

ConditionTemperatureMajor ProductType of Control
Fuming H₂SO₄80 °C1-Naphthalenesulfonic acidKinetic
Fuming H₂SO₄160 °C2-Naphthalenesulfonic acidThermodynamic

This table uses data for naphthalene as an illustrative example of how kinetic and thermodynamic parameters can govern reaction pathways in fused aromatic systems. wordpress.com

Detection and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a reaction as it proceeds from reactants to products. ebi.ac.uk While they are typically not isolated, their existence can be inferred through mechanistic studies, spectroscopic observation, or trapping experiments. nih.govpnas.org

For the principal reactions of this compound, the following intermediates are anticipated:

Arenium Ion (σ-complex): In electrophilic aromatic substitution, the electrophile attacks the π-system of the benzo-fused ring, forming a resonance-stabilized carbocation known as an arenium ion. chemistnotes.com The positive charge is delocalized over the aromatic system. The stability of this intermediate determines the regioselectivity of the reaction. Subsequent deprotonation restores aromaticity. masterorganicchemistry.com

N-Anion: In N-functionalization reactions, a base removes the acidic proton from the lactam nitrogen to generate a nitrogen anion. This species is a powerful nucleophile that subsequently reacts with an electrophile.

Tetrahedral Intermediate: In nucleophilic attack at the lactam carbonyl, the nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate is central to both reduction and ring-opening reactions of the lactam. futurelearn.comebi.ac.uk

Table 4: Key Reactive Intermediates in the Transformations of this compound

IntermediateGenerating ReactionStructure DescriptionRole in Mechanism
Arenium IonElectrophilic Aromatic SubstitutionResonance-stabilized carbocation with a tetrahedral carbon in the aromatic ring.Key intermediate determining regioselectivity; loses a proton to give the final product. chemistnotes.com
N-AnionDeprotonation of Lactam N-HAnionic nitrogen atom within the lactam ring.The primary nucleophile in N-alkylation and N-acylation reactions.
Tetrahedral IntermediateNucleophilic attack at C=Osp³-hybridized carbon at the former carbonyl position, with an oxyanion.Central intermediate in lactam reduction and ring-opening reactions. futurelearn.com

Analysis of Transition State Structures and Energy Landscapes

The elucidation of reaction mechanisms for this compound and its derivatives is greatly enhanced by computational chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions. These calculations allow for the identification and characterization of transition states, which are the highest energy points along a reaction coordinate, and intermediates, which are local energy minima.

While specific computational studies on the transition state structures and energy landscapes of reactions involving this compound are not extensively documented in the public domain, the principles can be illustrated by examining related systems. For example, in the study of new 2-(benzo[e(g)]indolin-2-yl)-1,3-tropolones, PBE0/6-311+G(d,p) calculations were employed to determine the structural and energetic characteristics of various tautomeric forms. beilstein-journals.org This level of theory is indicative of the computational rigor required to accurately model such complex heterocyclic systems.

The analysis of transition states in related indole chemistries often reveals the nature of bond-forming and bond-breaking processes. For example, in cycloaddition reactions, the synchronicity of the bond formation can be determined by analyzing the transition state geometry. In functionalization reactions, the calculated energies of different possible transition states can explain the observed regioselectivity. The application of these computational methodologies to the reactions of this compound would be invaluable in predicting its reactivity and guiding the development of novel synthetic transformations.

Ring-Opening, Ring-Closing, and Ring-Expansion Reactions of the Benzindolone Skeleton

The benzindolone skeleton is susceptible to a variety of transformations that involve the alteration of its ring system. These include ring-opening, ring-closing, and ring-expansion reactions, which are powerful tools for the synthesis of diverse and complex molecular architectures.

Ring-Opening Reactions:

The lactam ring of the benzindolone core can be opened under various conditions. A notable example is the reaction of the related 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with organolithium reagents. dntb.gov.uamdpi.com The addition of an alkyllithium reagent to the carbonyl group of the lactam initiates a sequence of events that leads to the opening of the five-membered ring. This is followed by an intramolecular cyclization to furnish new indanone derivatives. dntb.gov.uamdpi.com

For example, the treatment of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with s-BuLi, n-BuLi, MeLi, or i-PrLi leads to the formation of 3-hydroxy- and 3-anilinobenzo[e]indan-1-ones. dntb.gov.ua The proposed mechanism involves the initial attack of the organolithium reagent on the carbonyl group, followed by a ring-opening of the resulting intermediate. dntb.gov.uamdpi.com

Ring-Closing Reactions:

Intramolecular cyclization reactions are a common strategy for the construction of the benzindolone skeleton and related fused systems. These reactions often proceed via the formation of a new bond between a nucleophilic nitrogen and an electrophilic carbon center. For instance, intramolecular nucleophilic aromatic substitution has been successfully employed in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org In these reactions, a carbanion generated adjacent to a nitrile or ester group attacks an ortho-halo-substituted aromatic ring, leading to the formation of the fused ring system. rsc.org While a direct example for this compound is not provided, this methodology represents a plausible approach for the synthesis of its derivatives.

Ring-Expansion Reactions:

Ring-expansion reactions offer a pathway to larger ring systems from the benzindolone core. While specific examples for this compound are scarce, the general principles of ring expansion in related heterocyclic systems can be considered. For example, the reaction of o-chloranil with 2,3,3-trimethylindolenines can lead to ring-expansion products, forming polychlorinated derivatives of 2-(indolin-2-yl)-1,3-tropolones. beilstein-journals.org This type of transformation, if applied to a suitable benzindolone derivative, could potentially lead to novel seven-membered ring systems fused to the naphthalene core.

Regioselective and Chemoselective Functionalization Strategies for this compound Derivatives

The development of regioselective and chemoselective functionalization strategies is crucial for the synthesis of complex molecules based on the this compound scaffold. These strategies allow for the precise modification of specific positions within the molecule, enabling the synthesis of a wide range of derivatives with diverse properties.

The naphthalene ring system of this compound is a prime target for functionalization. The inherent reactivity of the aromatic rings can be modulated by the existing substituents and the reaction conditions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to proceed at positions dictated by the electronic nature of the benzindolone system.

The synthesis of functionalized benzo[g]indoles and benzo[f]indole-4,9-diones further illustrates the potential for regioselective modifications of the aromatic core in benzindoles. nih.govacs.orgnih.govacs.org

The lactam moiety of this compound offers several sites for selective modification. The nitrogen atom can be alkylated or acylated to introduce a variety of substituents. The carbonyl group can undergo reactions with nucleophiles, as discussed in the context of ring-opening reactions.

The methylene group adjacent to the carbonyl (the C3 position) is particularly reactive and can be functionalized through various methods. For example, in the parent oxindole (B195798) system, this position can be readily halogenated and subsequently used in cross-coupling reactions or substitutions. nih.gov The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles highlights the utility of the C3 position as a handle for introducing diverse functional groups. nih.govbeilstein-journals.org

The following table summarizes the synthesis of various substituted (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, demonstrating the versatility of functionalization at the C3-position of the parent indole-2-one scaffold.

EntryR¹ in OxindoleR² in ThiobenzamideR³ in ThiobenzamideYield (%)
1HHH77
2HOCH₃H88
3HClH65
4HIH32
5HCF₃H45
65-CH₃HH80
75-ClHH72
86-ClHH75
95-NO₂HH58
105-CH₃OCH₃H90

Data derived from a study on the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. nih.gov

These examples from the broader class of indol-2-ones strongly suggest that the lactam and peripheral positions of this compound are amenable to a wide range of selective modifications, paving the way for the synthesis of novel derivatives with tailored properties.

Theoretical and Computational Chemistry Studies of 1,3 Dihydrobenzo E Indol 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to predicting the molecular properties of 1,3-Dihydrobenzo[e]indol-2-one from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) for Ground State Geometries and Energy Minima

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. To determine the most stable three-dimensional arrangement of atoms in this compound, a geometry optimization would be performed using DFT. This process systematically alters the molecular geometry to find the lowest energy conformation, known as the energy minimum.

A typical DFT calculation would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)). The output would provide precise bond lengths, bond angles, and dihedral angles for the optimized structure. Frequency calculations are subsequently performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C=O Bond Length~1.22 Å
N-C(O) Bond Length~1.36 Å
C-N Bond Length (ring)~1.40 Å
C-C Bond Lengths (benzene moiety)~1.39 - 1.41 Å
C-C Bond Lengths (indole moiety)~1.38 - 1.50 Å
Planarity of Benzene (B151609) RingNear Planar
Planarity of Indolone Ring SystemLikely Non-Planar

Note: This table is illustrative and not based on actual published data for this compound.

Ab Initio Methods for Electronic Configuration and Orbital Analysis (e.g., HOMO-LUMO)

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer a higher level of theory and can be used to refine the understanding of the electronic configuration. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. These orbitals' spatial distribution would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-6.5Likely localized on the electron-rich benzo[e]indole system.
LUMO-1.8Potentially centered around the carbonyl group and the adjacent pi-system.
HOMO-LUMO Gap4.7Suggests moderate kinetic stability.

Note: This table is illustrative and not based on actual published data for this compound.

Analysis of Aromaticity and Tautomeric Equilibria

The aromaticity of the fused ring system in this compound would be a subject of significant theoretical interest. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations could be employed to quantify the aromatic character of both the benzene and the pyrrolone rings. Negative NICS values inside a ring are indicative of aromaticity.

Furthermore, the potential for lactam-lactim tautomerism, where the proton on the nitrogen atom migrates to the carbonyl oxygen, could be investigated. By calculating the relative energies of the two tautomeric forms (this compound and 2-hydroxy-1H-benzo[e]indole), computational chemistry can predict which form is more stable and therefore more prevalent. The energy difference between the tautomers and the transition state for their interconversion would provide a complete picture of this equilibrium.

Molecular Modeling and Simulation of this compound Interactions (Non-Biological Context)

Beyond the properties of the isolated molecule, computational modeling can simulate its behavior in a condensed phase and its interactions with other chemical entities.

Interactions with Catalytic Centers or Material Surfaces

Understanding how this compound interacts with surfaces is key to applications in catalysis and materials science. For instance, its formation as an oxidation product of phenanthrene (B1679779) suggests its potential interaction with atmospheric particulates or catalytic converters.

DFT calculations could be used to model the adsorption of this compound onto a metallic or metal oxide surface. These calculations would determine the preferred binding sites, the adsorption energy, and the nature of the chemical bonding (physisorption vs. chemisorption). The analysis would also show how the electronic structure of the molecule is perturbed upon adsorption, which could influence its subsequent reactivity.

Computational Prediction of Reactivity and Reaction Pathways

The prediction of chemical reactivity and the elucidation of reaction pathways through computational means are cornerstones of modern chemical research. For a molecule like this compound, such studies would provide invaluable insights into its formation, stability, and potential transformations.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

In analogous systems, such as the atmospheric oxidation of indole (B1671886) initiated by hydroxyl (•OH) and chlorine (•Cl) radicals, computational studies have successfully mapped out the reaction mechanisms. These studies employ methods like Density Functional Theory (DFT) to locate transition states and perform IRC calculations to confirm the connection between the transition state and the corresponding reactants and products. Similar methodologies could, in principle, be applied to understand the oxidation of phenanthrene leading to this compound.

In Silico Design of Novel Synthetic Routes and Reagents

The use of computational, or in silico, methods to design novel synthetic routes is a burgeoning area of chemical science. This approach can help identify efficient and selective pathways to target molecules, potentially reducing experimental costs and time. For this compound, there is no published research detailing the in silico design of its synthesis.

However, the broader field of lactam synthesis has seen the application of computational design. For instance, in silico design has been utilized in the development of functionalized monocyclic β-lactams as inhibitors of penicillin-binding proteins. These studies often involve molecular docking and other computational tools to predict the interaction of potential drug candidates with their biological targets, thereby guiding the synthetic efforts. Similar strategies could be adapted to explore synthetic pathways to polycyclic lactams like this compound.

Theoretical Structure-Reactivity and Structure-Property Relationships for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. For this compound and its direct analogues, specific QSAR or QSPR studies are not documented in the literature.

The principles of these relationships are well-established for related compound classes. For example, QSAR studies on indole derivatives have been conducted to predict their activity as inhibitors of various enzymes. These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a predictive model. The insights gained from such models can guide the design of new analogues with enhanced properties.

Advanced Analytical and Spectroscopic Techniques for Comprehensive Structural Elucidation and Characterization of 1,3 Dihydrobenzo E Indol 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the intricate carbon-hydrogen framework of organic molecules. For a molecule with the complexity of 1,3-Dihydrobenzo[e]indol-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for the complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.

While specific experimental NMR data for this compound is not extensively published, a detailed analysis can be extrapolated from the well-documented spectra of its constituent parts and closely related analogues, such as 1,3-dihydro-2H-indol-2-one (oxindole). The expected ¹H NMR spectrum would feature signals in the aromatic region corresponding to the protons of the benzo-fused ring system, as well as signals for the methylene (B1212753) (-CH₂-) and amine (-NH-) protons of the dihydroindolone moiety. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C-H7.0 - 8.5110 - 140Specific shifts depend on the position within the fused ring system.
-CH₂-~3.5~36Aliphatic methylene protons in the five-membered ring.
-NH-~8.0 - 10.0-Chemical shift can be broad and is solvent-dependent.
C=O-~175 - 180Characteristic chemical shift for a lactam carbonyl carbon.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY, TOCSY)

To move beyond predicted chemical shift ranges to definitive structural assignment, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the aromatic rings and confirming the isolated nature of the methylene group protons, unless they exhibit geminal coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy): While COSY, HMQC, and HMBC are often sufficient for the primary structural elucidation of a small molecule like this compound, NOESY can provide through-space correlations, which are useful for confirming stereochemistry in more complex derivatives. TOCSY can help to identify all protons within a spin system, which would be particularly useful for analyzing substituted derivatives with more extended proton networks.

Solid-State NMR and Dynamic NMR Studies

While solution-state NMR is the most common technique for the structural elucidation of organic compounds, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and packing in the solid state. For this compound and its derivatives, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, which is of particular importance in the pharmaceutical industry.

Dynamic NMR (DNMR) studies could be employed to investigate conformational changes or restricted bond rotations within the molecule or its derivatives. For example, in certain substituted analogues, the rotation around the bond connecting a substituent to the main ring system might be hindered, and DNMR could be used to determine the energy barrier for this rotation.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination and Elemental Composition Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a chemical formula of C₁₂H₉NO, the theoretical exact mass of the molecular ion [M]⁺˙ is 183.0684 g/mol . beilstein-journals.org An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound.
ParameterValue
Chemical FormulaC₁₂H₉NO
Molecular Weight183.21 g/mol
Theoretical Exact Mass [M]⁺˙183.0684 g/mol

Fragmentation Pathway Analysis for Structural Insights

The PubChem database lists major mass spectral peaks for this compound at m/z 140, 143, and 115. beilstein-journals.org A plausible fragmentation pathway could involve the initial loss of the carbonyl group (CO) as a neutral molecule, which would lead to a fragment ion. Further fragmentation of the fused aromatic system would then produce the other observed ions. A detailed analysis of the MS/MS spectrum would allow for the confirmation of these and other fragmentation pathways, providing unequivocal structural confirmation.

Table 3: Observed and Predicted Mass Spectral Fragments for this compound.
m/zPossible Fragment StructureNotes
183[C₁₂H₉NO]⁺˙Molecular Ion
155[C₁₁H₉N]⁺˙Loss of CO
143[C₁₀H₇N]⁺˙Further fragmentation of the ring system
140[C₁₁H₈]⁺˙Loss of HCN from the [M-CO] fragment
115[C₉H₇]⁺Loss of HCN from the [C₁₀H₈N]⁺ fragment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two techniques are complementary, as the selection rules for vibrational transitions differ.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a band around 3200-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations would give rise to a series of bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy would also be sensitive to these vibrations, particularly the aromatic C=C stretching modes. The complementary nature of IR and Raman spectroscopy can be particularly useful in distinguishing between different isomers or polymorphs of the compound and its derivatives.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H stretch3200 - 34003200 - 3400Medium (IR), Weak (Raman)
Aromatic C-H stretch3000 - 31003000 - 3100Medium (IR), Strong (Raman)
C=O stretch (lactam)1650 - 17001650 - 1700Strong (IR), Medium (Raman)
Aromatic C=C stretch1450 - 16001450 - 1600Medium-Strong (IR & Raman)

Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that serve as a molecular fingerprint. The presence of the lactam functionality is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1630 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which appears as a moderate to strong band around 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations from the benzo-fused ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic system give rise to absorptions in the 1600-1450 cm⁻¹ region. researchgate.net

In a study of indole (B1671886) derivatives, the FT-IR spectrum of a control indole compound showed a characteristic N-H stretching vibration at 3406 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations were observed at 1508 cm⁻¹ and 1577 cm⁻¹, with C-C in-ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net For derivatives of 1,3-dihydro-2H-indol-2-one, the structures have been confirmed by the presence of characteristic IR absorption bands. youtube.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Lactam)Stretching3400-3200 researchgate.net
C=O (Lactam)Stretching1680-1630 nih.gov
C-H (Aromatic)Stretching>3000 researchgate.net
C=C (Aromatic)Stretching1600-1450 researchgate.net

Molecular fingerprinting also extends to computational methods, where algorithms generate a unique bit string representation of a molecule's structure. These fingerprints can be used to rapidly search large chemical databases for structurally similar compounds. For instance, the MinHashed atom-pair fingerprint (MAP4) has been developed as a universal fingerprint suitable for a wide range of molecules, from small drugs to large biomolecules. researchgate.net

In-Situ Reaction Monitoring Applications

The synthesis of this compound and its derivatives can be monitored in real-time using in-situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy. mdpi.com These Process Analytical Technology (PAT) tools provide a continuous stream of data on the concentrations of reactants, intermediates, and products, allowing for precise control over reaction parameters and a deeper understanding of the reaction kinetics and mechanism. mdpi.com

For example, in a synthesis involving the formation of the lactam ring, an in-situ FTIR probe could track the disappearance of the starting materials' characteristic vibrational bands and the simultaneous appearance of the N-H and C=O stretching bands of the this compound product. youtube.com This allows for the accurate determination of the reaction endpoint, minimizing the formation of impurities and optimizing the yield. The use of in-situ FTIR has been demonstrated to be effective in monitoring the formation of arene diazonium salts and their subsequent reactions, eliminating the need for time-consuming offline analyses like HPLC. mdpi.com

Raman spectroscopy offers a complementary in-situ monitoring approach, particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. nih.gov It can be used to monitor changes in the molecular structure of reactants and products. For instance, in the study of beta-lactam antibiotics, Raman spectroscopy has been used to identify the molecular fingerprint of the beta-lactam ring, with characteristic vibrations observed at 1692 and 1782 cm⁻¹. nih.gov This technique could be similarly applied to monitor the formation and integrity of the lactam ring in this compound during synthesis.

TechniqueApplication in Synthesis MonitoringKey AdvantagesReference
In-situ FTIRReal-time tracking of reactant consumption and product formation by monitoring characteristic vibrational bands (e.g., C=O, N-H).Non-destructive, provides kinetic and mechanistic data, helps identify reaction endpoints. mdpi.comnih.gov
In-situ RamanComplementary to FTIR, useful for monitoring reactions in aqueous media and observing changes in skeletal vibrations.Low interference from water, provides structural information, can be used for quantitative analysis. nih.govrsc.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that are chiral or exist as specific polymorphs, single-crystal X-ray diffraction provides unequivocal proof of their absolute stereochemistry and detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

In a study of a related chiral biphenanthryl derivative, X-ray crystallography was instrumental in determining the relative and absolute stereostructure of the molecule. nih.gov Similarly, for novel 1,3-dihydro-2H-indol-2-one derivatives, their structures and purity have been confirmed through spectral analysis and, where applicable, X-ray crystallography. youtube.com The crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, an intermediate in the synthesis of Ropinirole, was confirmed by X-ray crystal structure analysis, revealing a monoclinic crystal system with specific cell parameters. This analysis also detailed intermolecular hydrogen bonds and weak π–π interactions that lead to a three-dimensional network structure.

ParameterDescriptionSignificance
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the basic repeating unit of the crystal lattice.Fundamental for defining the crystal system and space group.
Space GroupDescribes the symmetry elements present in the crystal structure.Provides information about the packing of molecules in the crystal.
Atomic Coordinates (x, y, z)The position of each atom within the unit cell.Defines the precise molecular geometry, including bond lengths and angles.
Intermolecular InteractionsDetails of hydrogen bonds, van der Waals forces, and π-stacking.Explains the stability of the crystal packing and influences physical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

When this compound is substituted in a manner that introduces a chiral center, the resulting enantiomers will interact differently with plane-polarized light. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these optically active derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of the molecule in solution.

The CD spectrum of a chiral derivative would exhibit positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s). In the context of related chiral molecules, CD spectral analysis, in conjunction with NMR and X-ray crystallography, has been used to fully determine the absolute stereostructure. nih.gov The synthesis of chiral 2,3-dihydro-1,4-benzodithiine derivatives has also relied on chiroptical methods for characterization. nih.gov While specific CD data for optically active this compound derivatives are not widely published, the principles of the technique remain applicable for the stereochemical elucidation of any such newly synthesized compounds.

Chromatographic and Hyphenated Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a synthesized compound. researchgate.net A sharp, symmetrical peak in the chromatogram at a specific retention time is indicative of a pure substance. The progress of reactions to synthesize indole derivatives can be monitored using HPLC and Thin-Layer Chromatography (TLC). nih.gov

For the analysis of a related compound, 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde, a reverse-phase HPLC method has been developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful platform for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. LC-MS is invaluable for confirming the molecular weight of the synthesized compound and for identifying and quantifying impurities, even at trace levels. A sensitive and selective LC-MS/MS method has been developed for the quantitation of indole in various biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable derivatives of this compound, GC-MS can provide excellent separation and structural information based on the fragmentation patterns in the mass spectrum.

Preparative Chromatography : When larger quantities of the pure compound are required, preparative HPLC or other column chromatography techniques are employed for isolation from reaction mixtures. nih.govnih.gov These methods utilize larger columns and higher flow rates to separate the target compound from unreacted starting materials and byproducts.

TechniquePrimary ApplicationInformation ObtainedReference
HPLCPurity assessment, reaction monitoringRetention time, peak area (purity), quantification researchgate.netsielc.com
LC-MSIdentification and quantification of compound and impuritiesMolecular weight, structural information from fragmentation, purity nih.gov
Preparative HPLCIsolation and purification of the target compoundHigh-purity compound for further studies nih.govnih.gov

Applications of 1,3 Dihydrobenzo E Indol 2 One As a Chemical Synthon and in Non Biological Functional Materials

1,3-Dihydrobenzo[e]indol-2-one as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the 1,3-dihydroindol-2-one core, often referred to as an oxindole (B195798), makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the lactam function, an active methylene (B1212753) group, and an aromatic ring system allows for diverse chemical transformations.

Utility in the Construction of Advanced Synthetic Targets and Natural Product Scaffolds

The 1,3-dihydro-2H-indol-2-one scaffold is a recurring motif in a variety of natural products and pharmaceutically active compounds. nih.gov Its derivatives are recognized for their wide range of biological activities. nih.gov The core structure's utility lies in its capacity to be elaborated into more complex heterocyclic systems. For instance, the general class of 1,3-dihydro-2H-indol-2-ones serves as intermediates in the synthesis of fine chemicals and active ingredients for the pharmaceutical and agricultural industries. google.com

Key reactions often involve the C3 position, which can be functionalized to build intricate molecular architectures. beilstein-journals.org The synthesis of compounds like pyrrolidin-2,3'-oxindoles, which are present in many natural products, highlights the importance of the oxindole framework. nih.gov While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the foundational chemistry of the closely related oxindole and its derivatives is well-established for creating spirocyclic and fused ring systems found in nature. nih.gov For example, the hexahydropyrrolo[2,3-b]indole unit, a core structure in many natural products, can be synthesized from functionalized indoles. ub.edu

Precursors for Polymer Chemistry and Macromolecular Architectures

The application of this compound as a direct precursor for polymer chemistry and macromolecular architectures is an area with limited specific documentation in the public domain. However, the fundamental reactivity of the indole (B1671886) nucleus suggests potential avenues for its incorporation into polymeric structures. The nitrogen atom of the lactam could, in principle, be functionalized to act as a monomer initiation site, and the aromatic portion of the molecule allows for transformations that could lead to the creation of conjugated polymers.

While direct polymerization of this compound is not a commonly reported application, related indole derivatives have been explored in the context of creating functional polymers. The development of such materials often leverages the electronic properties of the indole ring system.

Exploration of this compound in Functional Materials Science

The photophysical and electronic properties inherent to the benzoindolone scaffold make it an intriguing candidate for applications in materials science. Research in this area is ongoing, with a focus on harnessing these properties for various functional devices.

Organic Electronics (e.g., Charge Transport Materials, OLED Components, OFETs)

The development of novel organic materials for electronic applications is a rapidly advancing field. While specific studies on this compound in OLEDs and OFETs are not widely reported, the broader family of indole-containing molecules has shown promise. For example, derivatives of indolo[3,2-b]indole have been synthesized and evaluated as hole-transporting materials in perovskite solar cells, demonstrating high efficiency. unist.ac.kr Similarly, molecules with a thieno[3,2-b]indole donor unit have been investigated as electron transport materials for perovskite solar cells. rsc.orgresearchgate.net These studies underscore the potential of indole-based scaffolds in organic electronics, suggesting that with appropriate functionalization, this compound could also be explored for such applications.

Table 1: Examples of Indole Derivatives in Organic Electronics

Indole Derivative FamilyApplicationKey FindingReference
Indolo[3,2-b]indole derivativesHole-transporting material for perovskite solar cellsAchieved superior photovoltaic properties and an optimal performance of 19%. unist.ac.kr
Thieno[3,2-b]indole-based moleculesElectron transport materials for perovskite solar cellsDemonstrated applicability with power conversion efficiencies up to 12.02%. rsc.orgresearchgate.net

Chemosensors and Optical Probes (Non-Biological Sensing)

The indole scaffold is a well-known fluorophore, and its derivatives are frequently employed in the design of chemosensors and optical probes. These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). While specific non-biological sensing applications of this compound are not extensively detailed, related indole derivatives have been successfully utilized. For instance, a benzo[e]indole derivative has been developed as a highly sensitive probe for cyanide anions. researchgate.net Furthermore, 1H-indole-2,3-dione has been shown to be a selective chemosensor for Fe³⁺ ions. researchgate.net These examples highlight the potential of the benzo[e]indolone core to be adapted for the selective detection of various analytes.

Table 2: Indole-Based Chemosensors

Sensor Based OnAnalyte DetectedDetection MethodReference
Benzo[e]indole derivativeCyanide (CN⁻)UV-visible spectrophotometry and fluorescence titration researchgate.net
1H-indole-2,3-dioneIron (Fe³⁺)UV-Vis spectroscopy researchgate.net

Photoactive Materials and Photophysical Applications

The inherent photophysical properties of the benzo[e]indolone structure make it a candidate for applications as a photoactive material. The extended conjugation of the fused ring system can lead to interesting absorption and emission characteristics. Research into new 9H-pyrido[2,3-b]indole-based fluorophores has demonstrated significant Stokes shifts and solvatochromic effects, which are desirable properties for various optical applications. researchgate.net While the specific photophysical properties of this compound are not extensively characterized in the available literature, the study of related indole-based dyes and their fluorescence properties suggests a promising avenue for future research. researchgate.net The development of photoactive materials often involves the synthesis of derivatives to tune the photophysical properties for specific applications, such as in dye-sensitized solar cells or as fluorescent probes.

Advanced Chemical Probes and Tools Based on the Benzindolone Scaffold (Strictly Non-Biological/Non-Diagnostic)

The unique structure of benzo[e]indole derivatives has been instrumental in the design of highly sensitive and selective chemical probes for the detection of environmentally significant analytes. These probes operate on principles of fluorescence or colorimetric changes upon interaction with the target species, offering rapid and effective detection methods.

A notable application is in the detection of cyanide (CN⁻), a potent toxin that requires careful monitoring in industrial effluents and environmental water sources. Researchers have developed fluorescent probes based on a benzo[e]indolium (B1264472) moiety, which serves as both the fluorophore and the binding site for the cyanide ion. nih.gov The detection mechanism involves the nucleophilic attack of cyanide on the indolium cation. This interaction disrupts the intramolecular charge transfer (ICT) within the probe molecule, leading to a significant change in its optical properties. rsc.org

One such probe, a benzo[e]indole[2,1-b] rsc.orgresearchgate.netbenzooxazine derivative, was designed to enhance the positive charge of the 3H-benzo[e]indole cation, thereby increasing its sensitivity and reaction speed towards cyanide. researchgate.net Upon introduction of CN⁻, the probe undergoes a color change and a "turn-on" fluorescence response, allowing for both colorimetric and fluorometric detection at very low concentrations. nih.govresearchgate.net This method has demonstrated high selectivity for cyanide over other common anions and has been successfully applied to the quantification of cyanogenic compounds in plant-derived samples, showcasing its practical utility in non-diagnostic contexts. researchgate.netresearchgate.net

The performance of these benzindolone-based cyanide probes is summarized in the table below, highlighting their detection limits and response mechanisms.

Table 1: Performance of Benzindolone-Based Cyanide Probes

Probe Type Detection Mechanism Detection Limit (LOD) Key Features
Benzo[e]indolium-based fluorescent probe Nucleophilic attack of CN⁻ on the indolium group, causing fluorescence enhancement. 4.6 x 10⁻⁸ M High selectivity in water, operable in a pH range of 6-9. nih.gov
Benzo[e]indole[2,1-b] rsc.orgresearchgate.netbenzooxazine derivative Nucleophilic addition of CN⁻ to the indolium cation, leading to colorimetric and fluorescent changes. 0.1 µM (UV-visible and fluorescence) High sensitivity and reaction speed; successfully tested for amygdalin (B1666031) in almonds. researchgate.net
Indolium-based fluorescent probe Nucleophilic addition of CN⁻ to C=N bond, causing fluorescence quenching. 1.53 x 10⁻⁶ M Fast response time for qualitative and quantitative analysis. mdpi.com

Non-Biological Functional Materials

The electron-rich nature and planar geometry of fused indole systems, such as those derived from the benzo[e]indol-2-one scaffold, make them excellent candidates for the construction of organic functional materials. A significant area of application is in the field of organic photovoltaics, particularly in dye-sensitized solar cells (DSSCs).

In DSSCs, organic dyes are responsible for absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the molecular structure of the dye. Fused indole derivatives, specifically those based on the indolo[3,2-b]indole core, have been synthesized and utilized as the electron donor component in D-π-A (donor-pi-acceptor) sensitizers. rsc.orgrsc.org The planarity of the indolo[3,2-b]indole system facilitates intramolecular charge transfer, which is crucial for efficient light harvesting and electron injection. rsc.org

The photovoltaic performance of various indolo[3,2-b]indole-based dyes in DSSCs is detailed in the table below.

Table 2: Photovoltaic Performance of Indolo[3,2-b]indole-Based Dyes in DSSCs | Dye Structure | Key Feature | Power Conversion Efficiency (PCE) | Reference | | :--- | :--- | :--- | :--- | | Indolo[3,2-b]indole with methoxyphenyl and hexyloxyphenyl donors | Di-acceptor, metal-free organic dyes | Up to 7.86% | rsc.org | | Indolo[2,3-b]quinoxaline core with oligothiophene spacer | D-π-A dye design | 7.62% | rsc.org | | Indolo[2,3-b]quinoxaline with triphenylamine (B166846) donor and thiophene (B33073) spacer | D-D|A-π-A dye design | 5.27% | rsc.org | | Fluorinated indolo[3,2-b]indole (IDIDF) | Crystalline hole-transporting material for perovskite solar cells | 19% | rsc.org |

Future Directions and Emerging Research Avenues for 1,3 Dihydrobenzo E Indol 2 One Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules like 1,3-Dihydrobenzo[e]indol-2-one is set to be revolutionized by the integration of flow chemistry and automated synthesis platforms. researchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater efficiency. researchgate.netvapourtec.com

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. acs.orgmit.edu This level of control can lead to higher yields, improved purity, and the ability to safely perform reactions that are hazardous on a large scale in batch mode, such as nitrations or those involving highly reactive organometallic intermediates. acs.orgamt.uk For the synthesis of benzo[e]indolone scaffolds, flow chemistry could enable more efficient cyclization reactions, functional group interconversions, and the construction of diverse derivative libraries. researchgate.netmdpi.com The synthesis of γ- and ε-lactams, structurally related to the core of this compound, has already been successfully demonstrated in flow systems. acs.orgthieme-connect.com

Automated synthesis platforms, which combine robotics with flow or batch reactors, can further accelerate the discovery and optimization process. nih.govwikipedia.org These systems can perform numerous experiments in parallel, systematically varying reagents and conditions to rapidly identify optimal synthetic routes. mit.eduwikipedia.org By automating the tedious aspects of synthesis and purification, chemists can focus on experimental design and data analysis. mit.eduyoutube.com For this compound, this means that libraries of derivatives could be generated with unprecedented speed, facilitating structure-activity relationship (SAR) studies for various applications. vapourtec.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

Feature Batch Synthesis Flow Chemistry Potential Advantage for this compound Synthesis
Scalability Often requires re-optimization for different scales. Scaled by running the system for longer periods ("scaling-out"). acs.org More straightforward transition from laboratory-scale synthesis to larger-scale production.
Safety Handling of hazardous reagents and exotherms can be risky at large scales. Smaller reaction volumes enhance heat transfer and minimize risks. researchgate.netamt.uk Safer execution of potentially hazardous derivatization or ring-formation reactions.
Control Gradients in temperature and concentration can occur. Precise control over temperature, pressure, and mixing. mit.edu Improved selectivity and yield, reducing byproduct formation.
Reproducibility Can vary between batches and scales. Highly reproducible due to consistent reaction conditions. researchgate.net Consistent quality and properties of synthesized benzoindolone derivatives.
Multi-step Synthesis Requires isolation and purification at each step. Steps can be "telescoped" into a continuous sequence, reducing manual handling. nih.gov Increased efficiency and speed for building complex derivatives from simple precursors.

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

For this compound chemistry, AI can be applied in several key areas:

Retrosynthesis Planning: AI-powered tools can propose synthetic pathways to novel benzoindolone derivatives by analyzing the target structure and working backward to identify commercially available or simple starting materials. nih.gov This can save significant time compared to manually searching the literature for synthetic precedents.

Reaction Condition Optimization: Machine learning models, trained on extensive reaction databases, can predict the optimal catalysts, solvents, and temperatures for a given transformation on the benzoindolone scaffold. nih.gov This reduces the need for extensive experimental screening. digitellinc.com

Reactivity and Site-Selectivity Prediction: Predicting how a complex molecule like a substituted this compound will react is a significant challenge. ML models can learn the subtle electronic and steric factors that govern reactivity, predicting, for example, the most likely site for an electrophilic aromatic substitution or C-H activation. digitellinc.com

Property Prediction: AI can be used to predict the physicochemical and electronic properties of hypothetical benzoindolone derivatives, allowing researchers to prioritize the synthesis of molecules with the most promising characteristics for a specific application, such as in materials science. geeksforgeeks.org

The integration of AI with automated synthesis platforms creates a powerful closed-loop system where the AI designs experiments, the robot executes them, and the results are fed back to the AI to refine its models for the next round of experiments. nih.gov This data-driven approach promises to accelerate the exploration of the chemical space around the this compound core. nih.gov

Table 2: Machine Learning Models and Their Applications in Synthesis

Model Type Description Application in this compound Chemistry
Neural Networks A class of models inspired by the human brain, capable of learning complex, non-linear relationships in data. nih.govnih.gov Predicting reaction outcomes (yield, major product) and identifying optimal reaction conditions. mit.edu
Graph Transformers A type of neural network that operates on graph-based representations of molecules, capturing detailed structural information. digitellinc.com Predicting regioselectivity in functionalization reactions (e.g., C-H activation) on the benzoindolone ring system. digitellinc.com
Reinforcement Learning An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. researchgate.net Devising multi-step synthetic routes by treating each reaction step as an action and the successful synthesis as a reward.
Natural Language Processing (NLP) Models that can understand and process human language. Extracting reaction information from patents and scientific literature to build comprehensive databases for training other ML models. ai-techpark.com

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. ispe.orgsyrris.com The application of these principles is crucial for the future development and manufacturing of this compound derivatives.

Key areas for advancing sustainability in this context include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives is a primary goal. researchgate.net Water, supercritical fluids, ionic liquids, and bio-based solvents like glycerol (B35011) or ethyl lactate (B86563) are being explored for a wide range of organic reactions. mdpi.comrsc.orgnih.gov For instance, a cross-aldol condensation to form an indol-2-one (B1256649) derivative has been successfully performed using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow reactions to proceed with higher efficiency and selectivity, often under milder conditions. ispe.orginstituteofsustainabilitystudies.com This includes developing highly efficient metal catalysts that can be used at very low loadings and are easily recyclable, as well as exploring non-toxic, earth-abundant metal catalysts. mdpi.com Biocatalysis, which uses enzymes to perform chemical transformations, offers exceptional selectivity in aqueous media under ambient conditions. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ispe.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are an excellent strategy for improving atom economy and are well-suited for creating complex heterocyclic structures. researchgate.net

Renewable Feedstocks: Future research will likely focus on sourcing the initial building blocks for the benzoindolone skeleton from renewable biomass rather than petrochemical sources, contributing to a more sustainable chemical industry. syrris.comjchr.org

Table 3: Examples of Green Chemistry Approaches for Lactam/Indolone Synthesis

Green Chemistry Principle Approach Example/Application
Safer Solvents Use of water as a reaction medium. Aqueous biphasic catalysis can facilitate reactions and simplify catalyst recycling. researchgate.netrsc.org
Use of Polyethylene Glycol (PEG). PEG-400 used as a green, recyclable solvent for the synthesis of 3-substituted indol-2-ones. researchgate.net
Benign Catalysts Use of recyclable heterogeneous catalysts. Bleaching earth clay (pH 12.5) used as a low-cost, recyclable catalyst for aldol (B89426) condensation to form indol-2-ones. researchgate.net
Use of biocatalysts (enzymes). Lipases can catalyze the ring-opening polymerization of lactams under mild conditions. rsc.org
Atom Economy One-pot multicomponent reactions. The Biginelli reaction, a multicomponent synthesis, has been used to create complex indole-2-one derivatives in a single step. nih.gov
Energy Efficiency Microwave or ultrasound irradiation. These techniques can significantly shorten reaction times and increase yields compared to conventional heating. researchgate.net

Interdisciplinary Research with Advanced Materials Science and Engineering (Non-Biological)

The unique structural and electronic properties of the this compound scaffold make it a compelling candidate for incorporation into advanced, non-biological materials. Interdisciplinary collaboration between synthetic chemists and materials scientists is key to unlocking these applications.

Emerging research avenues include:

Organic Electronics: Lactam-containing molecules, known for their strong electron-withdrawing nature, are widely used as building blocks for high-performance organic semiconductors. nih.gov Derivatives of this compound could be designed as novel components for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The extended π-conjugated system of the benzo[e]indole core can be systematically modified to tune the frontier molecular orbital energy levels, influencing the material's electronic properties. nih.gov

Advanced Polymers: Lactams are the monomers for producing polyamides (nylons) via ring-opening polymerization (ROP). rsc.orgmdpi.com Functionalized this compound derivatives could serve as novel monomers to create specialty polyamides with unique thermal, mechanical, or optical properties. The rigid, aromatic nature of the benzoindolone unit could impart high thermal stability and strength to the resulting polymer chains.

AI-Driven Materials Discovery: The search for new materials with specific properties is a vast and complex challenge. technologynetworks.com AI and machine learning can accelerate this process by predicting the properties of yet-to-be-synthesized benzoindolone-based polymers or organic electronic materials. geeksforgeeks.orgsemiconductor-digest.com By screening virtual libraries of candidate structures, AI can guide synthetic efforts toward the most promising materials for a given engineering application, from advanced coatings to components for quantum computing. geeksforgeeks.orgmedium.com

Table 4: Potential Non-Biological Applications and Key Properties of Benzo[e]indolone-Based Materials

Application Area Material Type Key Properties Conferred by Benzo[e]indolone
Organic Electronics Organic Semiconductors Strong electron-accepting character, tunable HOMO/LUMO levels, extended π-conjugation for charge transport. nih.gov
Advanced Polymers Specialty Polyamides High thermal stability, mechanical rigidity, potentially unique optical or photophysical properties. mdpi.comtaylorandfrancis.com
Specialty Pigments/Dyes Chromophores Extended conjugated system for strong light absorption, potential for tunable colors through substitution. nih.gov
Sensors Chemoresistive or Fluorescent Materials The lactam and aromatic rings can be functionalized to interact with specific analytes, causing a detectable change in electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,3-dihydrobenzo[e]indol-2-one and its derivatives?

  • Methodological Answer : A p-toluenesulfonic acid (p-TSA)-catalyzed synthesis has been demonstrated for indol-2-one derivatives, achieving high yields (e.g., 80–95%) under mild conditions. This method involves condensation reactions between indole precursors and aldehydes/ketones, with solvent optimization (e.g., ethanol or DCM) critical for regioselectivity . For this compound specifically, nucleophilic addition reactions or cyclization of substituted indole intermediates are common starting points .

Q. How can researchers characterize the electronic and optical properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are key for assessing optical bandgaps and redox potentials. Substituents like electron-withdrawing groups (e.g., halogens) reduce the HOMO-LUMO gap, enhancing charge-transfer properties. Computational methods (DFT) can validate experimental data, as shown in studies on related indol-2-one derivatives .

Q. What preliminary biological assays are suitable for evaluating the cytotoxic activity of this compound derivatives?

  • Methodological Answer : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to screen cytotoxicity. For example, 1,3-substituted indol-2-one derivatives showed IC₅₀ values ranging from 5–50 µM, with substituents like bromine or phenoxy groups enhancing activity . Include normal cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indol-2-one derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or substituent positioning. Perform meta-analyses of published IC₅₀ values (see Table 1) and validate findings using standardized protocols (e.g., NCI-60 panel). Computational docking studies can also identify off-target interactions that explain divergent results .

Table 1 : Comparative Cytotoxicity Data for Selected Derivatives

CompoundSubstituentsIC₅₀ (µM, MCF-7)Reference
4-Bromo-5-methyl derivativeBr, Me, phenoxy12.3
3,3-Dimethoxy derivativeOMe, OMe48.7

Q. What strategies optimize the solubility and bioavailability of this compound derivatives?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) or employ prodrug approaches (e.g., esterification). Micellar encapsulation using PEGylated carriers or co-crystallization with cyclodextrins has improved aqueous solubility by 10–20-fold in analogs . LogP values should be maintained <5 to balance membrane permeability and solubility.

Q. How can computational modeling predict the SAR of indol-2-one derivatives for kinase inhibition?

  • Methodological Answer : Molecular dynamics simulations and QSAR models trained on kinase inhibition datasets (e.g., PKR, LRRK2) can identify critical substituent interactions. For example, bulky aryl groups at the 3-position enhance binding to ATP pockets, while halogen atoms improve hydrophobic interactions. Validate predictions with SPR binding assays .

Q. What are the challenges in scaling up multi-step syntheses of this compound derivatives?

  • Methodological Answer : Key issues include low yields in cyclization steps (<30% in some cases) and purification of regioisomers. Flow chemistry and catalytic asymmetric synthesis (e.g., chiral Brønsted acids) improve efficiency. For example, a 15-step synthesis of a complex indol-2-one analog achieved 6.7% overall yield via optimized cycloaddition .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting NMR and MS data for indol-2-one derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or residual solvents. Use high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, HMBC) to resolve tautomeric structures. For example, keto-enol tautomerism in 3,3-diphenyl derivatives can lead to split peaks in ¹H NMR .

Q. What statistical methods are recommended for analyzing high-throughput screening data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify activity clusters and eliminate batch effects. Use Bayesian dose-response models to calculate IC₅₀ values with confidence intervals, as seen in studies combining cytotoxicity and kinase inhibition data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.